molecular formula C16H12O5 B14284713 Diprop-2-yn-1-yl [(4-hydroxyphenyl)methylidene]propanedioate CAS No. 129398-60-3

Diprop-2-yn-1-yl [(4-hydroxyphenyl)methylidene]propanedioate

Katalognummer: B14284713
CAS-Nummer: 129398-60-3
Molekulargewicht: 284.26 g/mol
InChI-Schlüssel: AYFHMKOYBMQRLH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diprop-2-yn-1-yl [(4-hydroxyphenyl)methylidene]propanedioate is an organic compound with a complex structure that includes both alkyne and ester functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Diprop-2-yn-1-yl [(4-hydroxyphenyl)methylidene]propanedioate typically involves the esterification of propanedioic acid with an appropriate alcohol derivative. The reaction conditions often require the use of a catalyst, such as sulfuric acid, and may be carried out under reflux to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Diprop-2-yn-1-yl [(4-hydroxyphenyl)methylidene]propanedioate can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or osmium tetroxide under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of alkylated phenols.

Wissenschaftliche Forschungsanwendungen

Diprop-2-yn-1-yl [(4-hydroxyphenyl)methylidene]propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism by which Diprop-2-yn-1-yl [(4-hydroxyphenyl)methylidene]propanedioate exerts its effects involves interactions with various molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages. The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-prop-2-yn-1-ylphenol: Shares the alkyne and phenol functional groups but lacks the ester moiety.

    Propanedioic acid, 2-propenyl-, diethyl ester: Contains the ester group but differs in the alkyne substitution.

Uniqueness

Diprop-2-yn-1-yl [(4-hydroxyphenyl)methylidene]propanedioate is unique due to its combination of alkyne, ester, and phenol functional groups, which confer distinct reactivity and potential applications. This combination allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.

Eigenschaften

CAS-Nummer

129398-60-3

Molekularformel

C16H12O5

Molekulargewicht

284.26 g/mol

IUPAC-Name

bis(prop-2-ynyl) 2-[(4-hydroxyphenyl)methylidene]propanedioate

InChI

InChI=1S/C16H12O5/c1-3-9-20-15(18)14(16(19)21-10-4-2)11-12-5-7-13(17)8-6-12/h1-2,5-8,11,17H,9-10H2

InChI-Schlüssel

AYFHMKOYBMQRLH-UHFFFAOYSA-N

Kanonische SMILES

C#CCOC(=O)C(=CC1=CC=C(C=C1)O)C(=O)OCC#C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.